molecular formula C9H4N2O7 B11718588 4-hydroxy-3,6-dinitro-2H-chromen-2-one CAS No. 55005-14-6

4-hydroxy-3,6-dinitro-2H-chromen-2-one

Cat. No.: B11718588
CAS No.: 55005-14-6
M. Wt: 252.14 g/mol
InChI Key: CEVVPXAFAUWIMW-UHFFFAOYSA-N
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Description

4-Hydroxy-3,6-dinitro-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities This compound is characterized by the presence of hydroxyl and nitro groups attached to the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3,6-dinitro-2H-chromen-2-one typically involves the nitration of 4-hydroxy-2H-chromen-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient nitration while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3,6-dinitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron in the presence of acetic acid.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron powder and acetic acid are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of various chromen-2-one derivatives with potential biological activities.

    Biology: The compound exhibits antimicrobial and cytotoxic activities, making it a candidate for the development of new antimicrobial agents.

    Medicine: Due to its cytotoxic properties, it is being investigated for its potential use in cancer therapy.

    Industry: It is used as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-hydroxy-3,6-dinitro-2H-chromen-2-one involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The hydroxyl group can participate in redox reactions, further contributing to its biological activity. The compound’s ability to generate reactive oxygen species (ROS) is also a key factor in its mechanism of action.

Comparison with Similar Compounds

4-Hydroxy-3,6-dinitro-2H-chromen-2-one can be compared with other similar compounds such as:

    4-Hydroxy-3-nitro-2H-chromen-2-one: This compound has one less nitro group and exhibits different biological activities.

    4-Hydroxy-6,8-dimethyl-2H-chromen-2-one: This compound has methyl groups instead of nitro groups, leading to different chemical properties and applications.

    7-Hydroxy-4,8-dimethyl-3,6-dinitro-2H-chromen-2-one: This compound has additional methyl groups, which can influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

55005-14-6

Molecular Formula

C9H4N2O7

Molecular Weight

252.14 g/mol

IUPAC Name

4-hydroxy-3,6-dinitrochromen-2-one

InChI

InChI=1S/C9H4N2O7/c12-8-5-3-4(10(14)15)1-2-6(5)18-9(13)7(8)11(16)17/h1-3,12H

InChI Key

CEVVPXAFAUWIMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C(=O)O2)[N+](=O)[O-])O

Origin of Product

United States

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